Stereospecific Recognition by 3-Hydroxyacyl-CoA Dehydrogenases Favors (S)-Isomer
Mitochondrial l-3-hydroxyacyl-CoA dehydrogenase (HAD) exhibits a strict preference for (S)-3-hydroxyacyl-CoA substrates over the (R)-isomers [1]. While the K_m for (S)-3-hydroxydecanoyl-CoA is approximately 15 µM, the (R)-isomer shows negligible activity, leading to a selectivity factor exceeding 100-fold [1]. This stereochemical differentiation is conserved for methyl-branched analogs, making the (S)-configuration of the target compound a critical determinant for enzymatic studies.
| Evidence Dimension | Enzyme substrate stereoselectivity |
|---|---|
| Target Compound Data | (S)-configuration: active substrate for HAD; (R)-configuration: not a substrate |
| Comparator Or Baseline | (R)-3-hydroxydecanoyl-CoA: negligible activity with HAD (K_m not determinable) |
| Quantified Difference | Selectivity factor >100-fold in favor of (S)-isomer |
| Conditions | In vitro assay with purified human HAD, monitored by NADH production at 340 nm |
Why This Matters
This ensures that only the (S)-isomer is suitable for assays probing l-3-hydroxyacyl-CoA dehydrogenase function or for studying metabolic disorders like HAD deficiency.
- [1] Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS Journal, 272(19), 4874-4883. View Source
